molecular formula C11H11BrN2O4 B14772909 (2-Bromo-5-nitrophenyl)(morpholino)methanone

(2-Bromo-5-nitrophenyl)(morpholino)methanone

Cat. No.: B14772909
M. Wt: 315.12 g/mol
InChI Key: UECUDCNONSIVSE-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H11BrN2O4 It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine and nitro groups, and the methanone group is bonded to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitrophenyl)(morpholino)methanone typically involves the reaction of 2-bromo-5-nitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromo-5-nitrophenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the phenyl ring can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-nitrophenyl)(morpholino)methanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. The morpholine ring further enhances its solubility and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11BrN2O4

Molecular Weight

315.12 g/mol

IUPAC Name

(2-bromo-5-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11BrN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2

InChI Key

UECUDCNONSIVSE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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